(5E)-5-{[5-(3,5-Dichlorophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-{[5-(3,5-Dichlorophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group, a thiazolidinone ring, and a sulfanylidene group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[5-(3,5-Dichlorophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dichlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with 3-methyl-2-thioxothiazolidin-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (5E)-5-{[5-(3,5-Dichlorophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5E)-5-{[5-(3,5-Dichlorophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules
Biology: The compound has shown promise in biological research due to its potential antimicrobial and antifungal properties. Studies have indicated that it can inhibit the growth of certain bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal agents.
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary research suggests it may have anti-inflammatory and anticancer properties, which could lead to the development of new drugs for treating various diseases.
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(3,5-Dichlorophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. For example, its antimicrobial activity may result from inhibiting bacterial cell wall synthesis or disrupting fungal cell membranes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
- (5E)-5-{[5-(3,5-Dichlorophenyl)furan-2-YL]methylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{[5-(3,5-Dichlorophenyl)furan-2-YL]methylidene}-3-methyl-2-oxo-1,3-thiazolidin-4-one
Comparison: Compared to its similar compounds, (5E)-5-{[5-(3,5-Dichlorophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to the presence of the sulfanylidene group, which imparts unique chemical reactivity and biological activity. The dichlorophenyl group also enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5E)-5-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2S2/c1-18-14(19)13(22-15(18)21)7-11-2-3-12(20-11)8-4-9(16)6-10(17)5-8/h2-7H,1H3/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTODJALOUXWAQ-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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